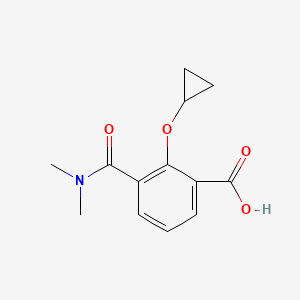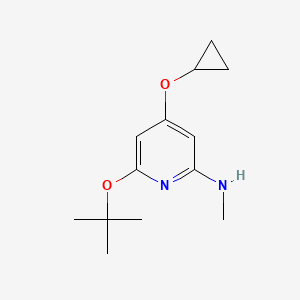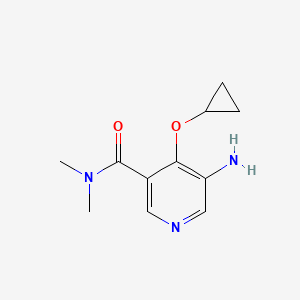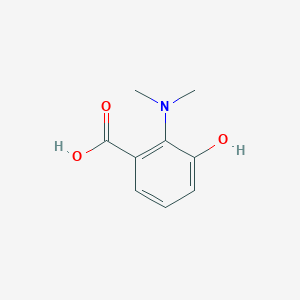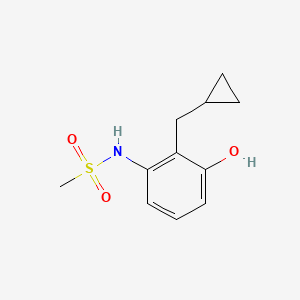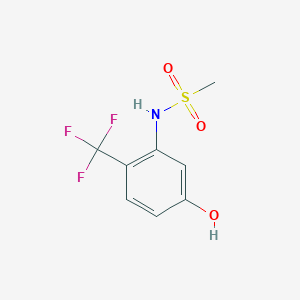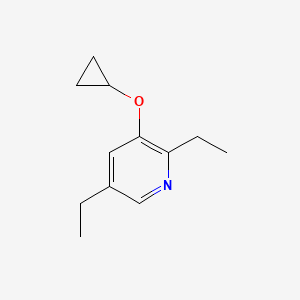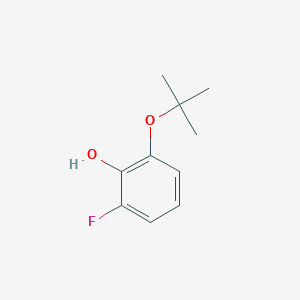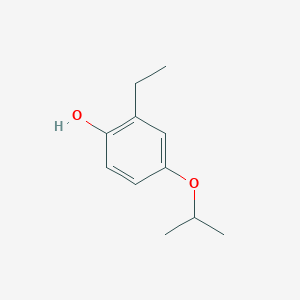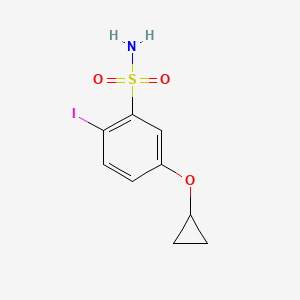
3-(Cyclopropylmethoxy)-4-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopropylmethoxy)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropylmethoxy group and a methoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-methoxyphenol typically involves multiple steps. One common method starts with the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound. This intermediate is then subjected to hydroxylation, followed by another alkylation step to introduce the cyclopropylmethoxy group. Finally, the compound undergoes oxidation to yield this compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the intermediates are purified at each step to minimize byproducts. The use of inert solvents and neutralized alkaline conditions helps in achieving a high-purity final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclopropylmethoxy)-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group typically yields quinones, while reduction results in alcohols .
Wissenschaftliche Forschungsanwendungen
3-(Cyclopropylmethoxy)-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(Cyclopropylmethoxy)-4-methoxyphenol involves its interaction with specific molecular targets. For instance, in the context of pulmonary fibrosis, the compound inhibits the epithelial-mesenchymal transition (EMT) process by reducing the phosphorylation of Smad2/3 proteins. This inhibition prevents the formation of the Smad2/3-Smad4 complex, which is essential for the EMT process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound shares a similar structure but has a difluoromethoxy group instead of a methoxy group.
4-(Cyclopropylmethoxy)-3-methoxyphenol: This is an isomer with the positions of the methoxy and cyclopropylmethoxy groups swapped.
Uniqueness
3-(Cyclopropylmethoxy)-4-methoxyphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit EMT makes it particularly valuable in the study and potential treatment of diseases like pulmonary fibrosis .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-(cyclopropylmethoxy)-4-methoxyphenol |
InChI |
InChI=1S/C11H14O3/c1-13-10-5-4-9(12)6-11(10)14-7-8-2-3-8/h4-6,8,12H,2-3,7H2,1H3 |
InChI-Schlüssel |
GXFZNVLCYSFAPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)O)OCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


